molecular formula C9H17NO B3334433 2,2,6,6-Tetramethyl(~15~N)piperidin-4-one CAS No. 80404-11-1

2,2,6,6-Tetramethyl(~15~N)piperidin-4-one

Cat. No. B3334433
CAS RN: 80404-11-1
M. Wt: 156.23 g/mol
InChI Key: JWUXJYZVKZKLTJ-DETAZLGJSA-N
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Description

2,2,6,6-Tetramethylpiperidine, also known as TEMPO, is a nitrogen oxide radical of the piperidine class . It is an orange-red sublimable crystal or liquid that is soluble in water, ethanol, and benzene . It has the ability to capture free radicals and quench singlet oxygen, and it is a very effective oxidation catalyst that can oxidize primary alcohols to aldehydes and secondary alcohols to ketones .


Synthesis Analysis

The synthesis of 2,2,6,6-Tetramethylpiperidine involves several steps. One method starts with a conjugate addition reaction of ammonia to phorone. The intermediate triacetone amine is then reduced in a Wolff-Kishner reaction .


Molecular Structure Analysis

The molecular formula of 2,2,6,6-Tetramethylpiperidine is C9H19N . The molecular weight is 141.25 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl undergoes one-electron oxidation and reduction reactions . The reaction products were analyzed by 1H, 13C, and 15N NMR spectral data .


Physical And Chemical Properties Analysis

2,2,6,6-Tetramethylpiperidine is a clear liquid with a density of 0.83 g/mL at 25 °C . It has a melting point of -59 °C and a boiling point of 152 °C . The refractive index n20/D is 1.445 (lit.) .

Mechanism of Action

2,2,6,6-Tetramethylpiperidine acts as a heat controller that can react with phenolic antioxidants incorporated in polymers .

Safety and Hazards

2,2,6,6-Tetramethylpiperidine is labeled as a dangerous substance. It has hazard statements H226, H301, H302, H314, H315, H319, H332, H335 . Precautionary measures include avoiding contact with skin, eyes, and respiratory tract. Protective gloves, goggles, and masks should be worn during use, and a well-ventilated working environment should be ensured .

Future Directions

While 2,2,6,6-Tetramethylpiperidine finds limited use per se, its derivatives are a mainstay of hindered amine light stabilizers . It is the starting material for an even stronger base, lithium tetramethylpiperidide, and the radical species TEMPO . Future research may focus on exploring more applications of this compound and its derivatives in various fields.

properties

IUPAC Name

2,2,6,6-tetramethyl(115N)azinan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8(2)5-7(11)6-9(3,4)10-8/h10H,5-6H2,1-4H3/i10+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUXJYZVKZKLTJ-DETAZLGJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(N1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)CC([15NH]1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447140
Record name 2,2,6,6-Tetramethyl(~15~N)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80404-11-1
Record name 2,2,6,6-Tetramethyl(~15~N)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80404-11-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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